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2,3-Dibromoisonicotinamide

Cat. No.: B13666335
M. Wt: 279.92 g/mol
InChI Key: KFLHOQBAPNXSQL-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds as Versatile Synthetic Building Blocks

Halogenated pyridines are highly valued as versatile building blocks in organic synthesis. The presence of one or more halogen atoms on the pyridine ring provides synthetic chemists with a powerful tool for constructing complex molecular architectures. Halogens, particularly bromine and chlorine, serve as excellent leaving groups in nucleophilic aromatic substitution reactions and are key functionalities for participation in a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. thieme-connect.com This reactivity allows for the regioselective introduction of a diverse range of substituents, including alkyl, aryl, and heteroaryl groups, onto the pyridine core.

The position of the halogen atom on the pyridine ring significantly influences its reactivity. For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This inherent reactivity makes halogenated pyridines indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Overview of the Research Landscape for 2,3-Dibromoisonicotinamide

Specific research focused exclusively on this compound is notably limited in publicly accessible scientific literature. While the compound is listed by some chemical suppliers, detailed studies on its synthesis, reactivity, and potential applications are not extensively documented. bldpharm.comambeed.com Its molecular formula is C₆H₄Br₂N₂O, and it has a molecular weight of approximately 279.92 g/mol . bldpharm.com

However, the research landscape of closely related dibrominated and halogenated isonicotinamide (B137802) derivatives provides valuable insights into the potential synthetic utility of the 2,3-dibromo isomer. For example, the synthesis of N-substituted 2,6-dibromoisonicotinamides has been reported in the context of developing novel materials. google.com In one instance, N-(but-3-yn-1-yl)-2,6-dibromoisonicotinamide was synthesized and subsequently used in click chemistry reactions. google.com Additionally, historical literature mentions the conversion of 2,6-dibromoisonicotinamide (B12113850) to 2,6-dichloroisonicotinonitrile, highlighting the reactivity of the bromine atoms and the amide group. vdoc.pub

The functionalization of other dibromopyridines through methods like bromine-magnesium exchange reactions to create Grignard reagents offers a potential pathway for the selective reaction at one of the bromine positions. nih.govrsc.orgresearchgate.net These organometallic intermediates can then be reacted with various electrophiles to introduce new functional groups. While not demonstrated specifically for this compound, these established methods for related compounds suggest a rich potential for its chemical modification.

Strategic Importance of Polyhalogenated Pyridine Systems in Organic Synthesis

The strategic importance of polyhalogenated pyridine systems lies in their capacity for sequential and site-selective functionalization. The differential reactivity of halogen atoms at various positions on the pyridine ring, influenced by the electronic environment and the presence of other substituents, allows for a stepwise introduction of different functionalities. This controlled, regioselective functionalization is a powerful strategy for the assembly of highly substituted and complex pyridine-based molecules. nih.govsmolecule.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and polyhalogenated pyridines are excellent substrates for these transformations. smolecule.com By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively activate one halogen over another, enabling the construction of intricate molecular frameworks that would be difficult to access through other means. This level of control is crucial in the synthesis of drug candidates and advanced materials where precise molecular architecture is paramount.

Physicochemical Data of Isonicotinamide and Related Halogenated Derivatives

To provide a comparative context for the properties of this compound, the following table summarizes key physicochemical data for the parent compound, isonicotinamide, and some of its halogenated derivatives for which data is available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Isonicotinamide1453-82-3C₆H₆N₂O122.12
2-Bromoisonicotinamide29840-73-1C₆H₅BrN₂O201.03
2-Bromo-N,N-dimethylisonicotinamide209262-62-4C₈H₉BrN₂O229.07
2,6-Dibromoisonicotinamide2464-63-3C₆H₄Br₂N₂O279.92
3-Amino-2,6-dibromoisonicotinamide1355334-79-0C₆H₅Br₂N₃O294.93
This compoundN/AC₆H₄Br₂N₂O279.92

Data sourced from various chemical suppliers and databases. The CAS number for this compound is not consistently available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2N2O B13666335 2,3-Dibromoisonicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Br2N2O

Molecular Weight

279.92 g/mol

IUPAC Name

2,3-dibromopyridine-4-carboxamide

InChI

InChI=1S/C6H4Br2N2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11)

InChI Key

KFLHOQBAPNXSQL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)Br)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 2,3 Dibromoisonicotinamide

Precursor Selection and Design for Regioselective Bromination on the Pyridine (B92270) Core

The most direct and strategically advantageous approach to 2,3-dibromoisonicotinamide begins with a precursor where the desired dibromination pattern is already established. The commercially available 2,3-dibromopyridine-4-carboxylic acid stands out as the ideal starting material. nih.govchembk.comthermofisher.com This precursor simplifies the synthetic route by eliminating the need for complex and often low-yielding regioselective bromination steps on the pyridine ring.

Alternative, though more circuitous, strategies could involve the multi-step synthesis and subsequent bromination of isonicotinic acid or its derivatives. However, controlling the regioselectivity to achieve the specific 2,3-dibromo substitution pattern on an electron-deficient pyridine ring is challenging. Direct bromination of isonicotinic acid itself would likely lead to a mixture of products with bromination occurring at various positions. Therefore, employing a pre-functionalized starting material like 2,3-dibromopyridine-4-carboxylic acid is the most efficient and reliable method.

Optimized Reaction Conditions and Methodologies for Introducing the Isonicotinamide (B137802) Moiety

With 2,3-dibromopyridine-4-carboxylic acid as the chosen precursor, the central challenge shifts to the efficient formation of the isonicotinamide moiety. This transformation involves the creation of an amide bond, a fundamental reaction in organic chemistry. Given the electron-deficient nature of the dibrominated pyridine ring, specific methodologies are required to achieve high yields.

Direct Bromination Approaches to Isonicotinamide Analogs

While not the preferred route for this specific target due to the availability of the dibrominated carboxylic acid, direct bromination of isonicotinamide or related precursors is a valid strategy for other substituted pyridines. Reagents such as N-bromosuccinimide (NBS) are commonly employed for the bromination of pyridine derivatives. The regioselectivity of such reactions is highly dependent on the existing substituents on the pyridine ring and the reaction conditions.

Functional Group Transformations to Achieve the Amide Linkage

The conversion of the carboxylic acid group of 2,3-dibromopyridine-4-carboxylic acid to the corresponding primary amide is the key transformation. Several established methods for amide bond formation can be employed, often requiring the activation of the carboxylic acid.

One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) (in the form of ammonium (B1175870) hydroxide (B78521) or ammonia gas) to furnish the desired amide. This two-step, one-pot procedure is a robust and widely used method for amide synthesis. researchgate.net

Alternatively, a plethora of coupling agents can be used to facilitate the direct amidation of the carboxylic acid with an ammonia source. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. The choice of coupling agent can be critical, especially when dealing with sterically hindered or electronically deactivated substrates. reddit.com

Table 1: Common Coupling Agents for Amide Synthesis

Coupling AgentAbbreviationActivating MechanismByproducts
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCIForms an O-acylisourea intermediateWater-soluble urea
DicyclohexylcarbodiimideDCCForms an O-acylisourea intermediateDicyclohexylurea (DCU), insoluble
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPForms an active ester intermediateHexamethylphosphoramide (HMPA)
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUForms an active ester intermediateTetramethylurea
Propylphosphonic AnhydrideT3P®Forms a mixed anhydridePhosphonic acid derivatives

For electron-deficient carboxylic acids, protocols employing reagents like EDC in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) or 4-(dimethylamino)pyridine (DMAP) have proven effective. nih.gov The use of DMAP can be particularly crucial for improving reactivity and yields in sluggish coupling reactions. nih.gov More specialized reagents like BTFFH, which generate acyl fluorides in situ, have also been developed for challenging substrates, including sterically hindered and electron-deficient amines and carboxylic acids. rsc.org

A general procedure for the synthesis of amides from carboxylic acids using titanium tetrachloride (TiCl₄) as a mediator in pyridine has also been reported, offering moderate to excellent yields for a wide range of substrates. nih.gov

Convergent and Divergent Synthetic Routes

A convergent synthesis for this compound would involve the separate synthesis of the 2,3-dibromopyridine (B49186) core and the amide functionality, followed by their coupling in a final step. The use of 2,3-dibromopyridine-4-carboxylic acid and its subsequent amidation is a prime example of a convergent approach.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of final products. For instance, one could envision synthesizing 2,3-dibromopyridine-4-carbonyl chloride as a key intermediate. This reactive species could then be treated with a variety of amines to produce a library of N-substituted this compound derivatives, with the parent this compound being just one member of this series.

Purification and Isolation Techniques for High Purity this compound

The final step in the synthesis is the purification and isolation of the target compound to a high degree of purity. Common techniques employed for the purification of crystalline organic compounds like this compound include recrystallization and column chromatography.

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and may require some experimentation.

Column chromatography is another highly effective purification method. The crude product is adsorbed onto a stationary phase (commonly silica (B1680970) gel) packed into a column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. Flash chromatography, a variation that uses pressure to speed up the solvent flow, is often used for faster and more efficient separations. acs.org

The purity of the final product can be assessed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

By employing a strategic selection of precursors, optimizing the amidation reaction, and utilizing appropriate purification techniques, this compound can be synthesized in high yield and purity, making it accessible for further research and application.

Chemical Functionalization and Derivatization Strategies for 2,3 Dibromoisonicotinamide

Halogen Atom Manipulation via Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents onto the pyridine (B92270) core of 2,3-dibromoisonicotinamide. The differential reactivity of the bromine atoms at the C-2 and C-3 positions, influenced by the electronic effects of the ring nitrogen and the C-4 amide group, allows for regioselective functionalization.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. google.com For dihalogenated pyridines, the regioselectivity of the coupling is a critical consideration. Generally, palladium-catalyzed reactions on bromopyridines show a reactivity order where positions adjacent to the nitrogen (C-2 and C-6) are more reactive than other positions. In the case of this compound, the bromine at the C-2 position is expected to be more susceptible to oxidative addition to the palladium(0) catalyst due to the activating effect of the adjacent ring nitrogen.

Detailed research on a closely related substrate, (S)-2-bromo-N-(1-phenylethyl)isonicotinamide, demonstrates the feasibility of this transformation. In this study, the single bromine atom at the C-2 position was successfully coupled with various aryl and heteroaryl boronic acids. researchgate.net The reactions, catalyzed by a palladium(0) complex, proceeded efficiently to yield a series of 2-aryl-substituted isonicotinamide (B137802) derivatives. researchgate.net This serves as a strong precedent for the selective mono-arylation of this compound at the C-2 position, leaving the C-3 bromine intact for subsequent functionalization.

Below is a representative table of conditions and yields for the Suzuki-Miyaura coupling based on the analogous 2-bromo-N-substituted isonicotinamide system.

Aryl Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88
3-Thienylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80
Data derived from studies on analogous 2-bromo-N-substituted isonicotinamide substrates. researchgate.net

Palladium-Catalyzed Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. chromadex.com This reaction is instrumental for introducing alkynyl moieties, which are valuable precursors in organic synthesis.

For this compound, regioselective alkynylation is anticipated. Studies on similar 2,3-dihalopyridine systems have shown that the Sonogashira reaction preferentially occurs at the C-2 position. For instance, research on 2-amino-3-bromopyridines demonstrated successful and selective coupling with various terminal alkynes at the position ortho to the nitrogen atom. google.com The reaction conditions typically involve a palladium catalyst such as palladium(II) trifluoroacetate, a ligand like triphenylphosphine, a copper(I) salt (e.g., CuI), and an amine base in a polar aprotic solvent. google.com Similarly, site-selective Sonogashira reactions on 2,3,5,6-tetrachloropyridines have shown that the positions adjacent to the nitrogen (2- and 6-) are functionalized first. mdpi.com This body of evidence strongly suggests that this compound would undergo mono-alkynylation selectively at the C-2 position, yielding 2-alkynyl-3-bromoisonicotinamide derivatives.

Terminal AlkyneCatalyst SystemBaseSolventYield (%)
PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF96
1-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF85
3-Phenyl-1-propynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF89
(Trimethylsilyl)acetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF91
Data based on analogous reactions with 2-amino-3-bromopyridines. google.com

Stille and Negishi Coupling Strategies for C-C Bond Formation

The Stille and Negishi coupling reactions provide alternative and powerful methods for C-C bond formation with broad substrate scopes.

The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org A key advantage is the stability and tolerance of organostannane reagents to various functional groups. mdpi.com While specific examples on this compound are not prevalent in the literature, the reaction is widely applied to heteroaryl halides. The expected regioselectivity would again favor substitution at the more activated C-2 position.

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by either palladium or nickel complexes. wikipedia.org Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can allow for milder reaction conditions. nih.gov The reaction has been successfully applied to synthesize substituted 2,2'-bipyridines from 2-bromopyridines, demonstrating its utility for functionalizing the pyridine core. researchgate.net For this compound, a Negishi coupling would be expected to proceed selectively at the C-2 position to afford 2-alkyl-, 2-alkenyl-, or 2-aryl-3-bromoisonicotinamide derivatives.

Coupling ReactionOrganometallic ReagentCatalystKey Features
Stille CouplingR-Sn(Alkyl)₃Pd(PPh₃)₄Tolerates a wide range of functional groups; organotin reagents are air and moisture stable. wikipedia.orgmdpi.com
Negishi CouplingR-ZnXPd(OAc)₂ / Ligand or Ni(acac)₂High reactivity of organozinc reagents; allows for milder conditions. wikipedia.orgnih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. google.com This reaction is a cornerstone of modern medicinal chemistry for constructing arylamine structures.

The application of this reaction to this compound would allow for the introduction of primary or secondary amines. As with other palladium-catalyzed couplings, the reaction is expected to be regioselective for the C-2 position. While literature specifically detailing the Buchwald-Hartwig amination of this compound is limited, the reaction is well-established for a wide range of bromopyridines. wikipedia.orgresearchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. google.com A successful reaction would yield 2-amino-3-bromoisonicotinamide derivatives, which are valuable intermediates for further synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further enhanced by the electron-withdrawing nature of the C-4 carboxamide group. Consequently, the ring is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org

In an SNAr reaction, a potent nucleophile attacks an electron-poor aromatic ring, displacing a suitable leaving group, such as a halide. masterorganicchemistry.com Both the C-2 and C-3 positions are activated for nucleophilic attack. The attack of a nucleophile generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the expulsion of a bromide ion restores aromaticity. chemistrysteps.com

Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines can be employed to displace one of the bromine atoms. fishersci.se The regioselectivity of the substitution (C-2 vs. C-3) would depend on the specific nucleophile and reaction conditions, though the C-2 position is often more susceptible to attack due to the combined activating effects of the ring nitrogen and the C-4 amide. This pathway provides a complementary, metal-free strategy for introducing heteroatom substituents onto the pyridine scaffold.

Functionalization of the Amide Nitrogen Atom

The primary amide group (-CONH₂) of this compound itself represents a site for functionalization. The two protons on the amide nitrogen can be substituted through reactions such as N-alkylation and N-arylation, although these transformations can be challenging due to the lower nucleophilicity of the amide nitrogen compared to an amine.

N-Alkylation can be achieved by treating the amide with a strong base (e.g., sodium hydride) to generate the corresponding anion, followed by reaction with an alkyl halide. scispace.com This introduces an alkyl group onto the nitrogen atom.

N-Arylation is more complex and often requires transition metal catalysis, such as copper- or palladium-catalyzed conditions similar to the Buchwald-Hartwig amination, to form a bond between the amide nitrogen and an aryl halide. mdpi.com

These modifications convert the primary amide into a secondary or tertiary amide, which can significantly alter the compound's physical, chemical, and biological properties. For instance, the hydrogen bonding capabilities of the molecule are changed, which can impact its solubility and intermolecular interactions.

N-Alkylation Strategies

N-alkylation of the primary amide in this compound introduces alkyl groups onto the nitrogen atom, transforming it into a secondary or tertiary amide. This modification can significantly impact the compound's biological activity and physical properties by altering its hydrogen bonding capacity, lipophilicity, and metabolic stability. While specific literature on the N-alkylation of this compound is not abundant, standard synthetic methodologies for the N-alkylation of amides can be readily applied.

A common approach involves the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent. The choice of base and reaction conditions is critical to avoid competing reactions, such as nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Representative N-Alkylation Conditions:

Alkylating AgentBaseSolventTemperature (°C)Potential Product
Methyl iodideSodium hydride (NaH)Tetrahydrofuran (THF)0 to rtN-methyl-2,3-dibromoisonicotinamide
Benzyl bromidePotassium carbonate (K₂CO₃)Dimethylformamide (DMF)rt to 60N-benzyl-2,3-dibromoisonicotinamide
Ethyl bromoacetateCesium carbonate (Cs₂CO₃)Acetonitrile (B52724) (MeCN)rtEthyl (2,3-dibromoisonicotinamido)acetate

The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is a classic method for amide alkylation. For less reactive alkylating agents or when milder conditions are preferred, weaker inorganic bases like potassium or cesium carbonate in polar aprotic solvents like DMF or acetonitrile are often effective. Microwave-assisted N-alkylation, a technique shown to be effective for other heterocyclic amides, could also be a viable strategy to accelerate these reactions and improve yields. nih.gov

N-Acylation Strategies

N-acylation of this compound introduces an acyl group to the amide nitrogen, forming an N-acyl-2,3-dibromoisonicotinamide. This transformation can be used to synthesize a variety of derivatives with different electronic and steric properties. The N-acylation of amides generally requires activation of the acylating agent or the amide itself.

Direct acylation with acyl chlorides or anhydrides can be challenging due to the relatively low nucleophilicity of the amide nitrogen. However, in the presence of a strong base, the corresponding amidate can be formed, which is a more potent nucleophile. Alternatively, coupling agents commonly used in peptide synthesis can facilitate the reaction between a carboxylic acid and the amide.

Plausible N-Acylation Approaches:

Acylating AgentCoupling Agent/BaseSolventPotential Product
Acetyl chloridePyridineDichloromethane (DCM)N-acetyl-2,3-dibromoisonicotinamide
Benzoic acidDCC/DMAPDichloromethane (DCM)N-benzoyl-2,3-dibromoisonicotinamide
Isobutyryl chlorideTriethylamineTetrahydrofuran (THF)N-isobutyryl-2,3-dibromoisonicotinamide

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine

The use of pyridine as both a solvent and a base is a common practice for acylations with acyl chlorides. For couplings with carboxylic acids, the combination of DCC and DMAP is a well-established method for activating the carboxylic acid towards nucleophilic attack by the amide.

Advanced Synthetic Transformations Facilitated by the Dibromination Pattern

The two bromine atoms on the pyridine ring of this compound are valuable handles for a variety of advanced synthetic transformations, particularly carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the bromine atoms, influenced by their electronic and steric environment, can potentially allow for selective and sequential functionalization.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of halogenated pyridines. nih.govresearchgate.net Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to introduce a wide range of substituents, including aryl, alkynyl, alkenyl, and amino groups. The regioselectivity of these reactions on dibromopyridines is often influenced by the catalyst, ligands, and reaction conditions. acs.org In many cases, the bromine at the 4-position of a pyridine ring is more reactive than a bromine at the 3-position in Suzuki couplings, but the electronic effect of the amide group in this compound could alter this selectivity.

Potential Cross-Coupling Reactions:

Reaction TypeCoupling PartnerCatalyst/LigandBasePotential Product Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃2-bromo-3-phenylisonicotinamide or 3-bromo-2-phenylisonicotinamide
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N2-bromo-3-(phenylethynyl)isonicotinamide or 3-bromo-2-(phenylethynyl)isonicotinamide
Buchwald-HartwigMorpholinePd₂(dba)₃/XantphosCs₂CO₃2-bromo-3-morpholinoisonicotinamide or 3-bromo-2-morpholinoisonicotinamide

dba: dibenzylideneacetone, Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

Furthermore, the dihalo-substituted pyridine core is a precursor for the synthesis of fused heterocyclic systems. ias.ac.innih.gov Through intramolecular cyclization reactions of appropriately functionalized derivatives, it is possible to construct bicyclic and polycyclic scaffolds. For instance, a derivative of this compound with a nucleophilic group introduced at the N-terminus of the amide could potentially undergo intramolecular cyclization onto one of the bromine-bearing carbons to form a fused ring system. Similarly, tandem cross-coupling and cyclization reactions can provide efficient routes to complex heterocyclic structures.

Advanced Spectroscopic and Structural Characterization Methodologies for 2,3 Dibromoisonicotinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, it is possible to map the carbon-hydrogen framework and establish the connectivity between atoms.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Assignment

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In 2,3-Dibromoisonicotinamide, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amide group.

The pyridine ring contains two protons, H-5 and H-6. Due to the electron-withdrawing effects of the nitrogen atom and the bromine substituents, these protons would appear in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. msu.eduorgchemboulder.comorgchemboulder.com The proton at the H-6 position is expected to be deshielded further downfield compared to the H-5 proton due to its proximity to the ring nitrogen. These two protons would appear as doublets due to coupling with each other. The amide group (-CONH₂) protons are exchangeable and their chemical shift is dependent on solvent and concentration, typically appearing as a broad singlet in the range of 7.5-8.5 ppm. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-5 ~8.2 Doublet (d)
H-6 ~8.7 Doublet (d)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy is used to identify the different carbon environments within a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The carbonyl carbon (C=O) of the amide group is typically the most deshielded, appearing in the range of 160-170 ppm. libretexts.orgchemguide.co.uk The carbon atoms directly bonded to the electronegative bromine atoms (C-2 and C-3) would also be significantly deshielded. The remaining aromatic carbons (C-4, C-5, C-6) would have chemical shifts in the typical aromatic region of 120-150 ppm, with their exact positions influenced by the substituents. libretexts.orgudel.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 130 - 145
C-3 120 - 135
C-4 145 - 160
C-5 125 - 140
C-6 150 - 165

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.educreative-biostructure.com For this compound, a cross-peak would be observed between the signals for H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.comnih.gov It would show correlations between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of these specific carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule. sdsu.edunih.gov Key expected correlations would include those from H-5 to C-3, C-4, and C-6, and from H-6 to C-2, C-4, and the carbonyl carbon. These correlations would definitively establish the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than through bonds. It can provide insights into the molecule's conformation. A potential NOESY correlation might be observed between the amide protons and the H-5 proton, depending on the rotational conformation of the amide group. slideshare.net

Table 3: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY H-5 ↔ H-6 Confirms adjacency of H-5 and H-6
HSQC H-5 ↔ C-5; H-6 ↔ C-6 Assigns directly bonded carbons
HMBC H-5 ↔ C-3, C-4, C-6 Confirms connectivity around the ring
HMBC H-6 ↔ C-2, C-4, C=O Confirms position of amide group

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. researchgate.netrsc.org For this compound (C₆H₄Br₂N₂O), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass.

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic cluster of peaks for the molecular ion (M⁺), with M, M+2, and M+4 peaks in an approximate intensity ratio of 1:2:1, providing strong evidence for the presence of two bromine atoms. copernicus.org

Table 4: Calculated Exact Mass and Isotopic Pattern for this compound

Ion Formula Calculated Exact Mass Isotope Combination Relative Abundance
[C₆H₄⁷⁹Br₂N₂O]⁺ 309.8745 M ~100%
[C₆H₄⁷⁹Br⁸¹BrN₂O]⁺ 311.8725 M+2 ~198%

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govfrontiersin.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact spatial coordinates of every atom.

This analysis provides unambiguous confirmation of the molecular structure, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-C, C-N, C=O, C-Br) and bond angles, confirming the geometry of the pyridine ring and the amide substituent. bondxray.orgnih.gov

Conformation: Determination of the planarity of the pyridine ring and the orientation of the amide group relative to the ring.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., between the amide groups of neighboring molecules) and other non-covalent interactions that govern how the molecules pack together to form the crystal lattice. amanote.com

The data obtained from X-ray crystallography serves as the ultimate proof of the compound's structural assignment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. arxiv.orgnih.gov These methods are complementary and serve as a rapid tool for structural confirmation.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups. researchgate.netscirp.orgscispace.com

N-H Vibrations: The amide group would show N-H stretching vibrations, typically as two bands in the 3200-3400 cm⁻¹ region, and N-H bending vibrations around 1600-1650 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl (amide I band) stretch is expected around 1650-1690 cm⁻¹.

Aromatic Vibrations: C=C and C=N stretching vibrations within the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibrations would be found in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 5: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide (-NH₂) N-H Stretch 3200 - 3400
Amide (-C=O) C=O Stretch (Amide I) 1650 - 1690
Amide (-NH₂) N-H Bend 1600 - 1650
Pyridine Ring C=C, C=N Stretch 1400 - 1600
C-N C-N Stretch 1200 - 1350

Computational and Theoretical Investigations of 2,3 Dibromoisonicotinamide

Electronic Structure and Reactivity Prediction using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable information about molecular orbitals, electron density distributions, and spectroscopic properties. The B3LYP functional is a common choice for such calculations due to its balance of accuracy and computational cost. nih.govresearchgate.net

The electronic behavior of 2,3-dibromoisonicotinamide can be elucidated by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the bromine atoms and the pyridine (B92270) ring, while the LUMO is likely centered on the pyridine ring and the carbonyl group of the amide.

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.72
HOMO-LUMO Gap5.13

Note: The values presented are illustrative and representative of what would be expected from DFT calculations.

The electron density distribution, often visualized through electrostatic potential maps, highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to be electron-rich regions, while the hydrogen atoms of the amide group and the carbon atoms attached to the bromine atoms would be relatively electron-deficient.

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. mdpi.com

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.govrsc.org The calculated shifts, when compared to experimental data, can help in the definitive assignment of resonances. mdpi.com It is common practice to scale the calculated frequencies to correct for systematic errors in the computational method. mckendree.edu

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
C2145.2
C3128.9
C4150.1
C5125.8
C6148.5
C=O165.7
H58.21
H68.75
NH₂ (a)7.80
NH₂ (b)7.65

Note: The values presented are illustrative and representative of what would be expected from DFT/GIAO calculations.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. nih.gov These calculations help in the assignment of the vibrational modes observed in experimental spectra. mdpi.com Each calculated frequency corresponds to a specific atomic motion, such as stretching or bending of bonds. youtube.com

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (asymmetric)3520
N-H Stretch (symmetric)3410
C=O Stretch1685
C-N Stretch1405
C-Br Stretch650

Note: The values presented are illustrative and representative of what would be expected from DFT calculations.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule and to determine their relative energies. youtube.comyoutube.commdpi.com

For this compound, a key conformational feature is the orientation of the amide group relative to the pyridine ring. A potential energy surface (PES) can be generated by systematically varying the dihedral angle of the C4-C(O) bond and calculating the energy at each point. libretexts.orgresearchgate.net The minima on the PES correspond to stable conformers, while the maxima represent the energy barriers for their interconversion. uc.ptresearchgate.net Such studies can reveal the most likely shape of the molecule in different environments.

Table 4: Relative Energies of Key Conformations of this compound

ConformationDihedral Angle (C3-C4-C=O)Relative Energy (kcal/mol)
Planar2.5
Perpendicular90°0.0

Note: The values presented are illustrative and representative of what would be expected from conformational analysis.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Transformations

Computational methods can be employed to model the reaction mechanisms of synthetic transformations involving this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.

The transition state is a high-energy structure that connects the reactants and products. nih.gov Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is a key factor in determining the reaction rate. This information can be invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route. For instance, modeling the nucleophilic substitution of one of the bromine atoms on the pyridine ring would involve identifying the transition state for the addition of the nucleophile and the subsequent departure of the bromide ion.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other solutes. nih.govnih.gov In an MD simulation, the motion of each atom is calculated based on a force field that describes the potential energy of the system.

For this compound, MD simulations can be used to investigate how the solvent influences its conformational preferences and reactivity. For example, in a polar solvent like water, the amide group is likely to form hydrogen bonds, which could stabilize certain conformations. MD simulations can also be used to study intermolecular interactions, such as the formation of dimers through hydrogen bonding between the amide groups of two molecules. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase quantum mechanical calculations. arxiv.org

Applications of 2,3 Dibromoisonicotinamide in Advanced Chemical Research and Technology

Role as a Precursor in Complex Heterocyclic Synthesis

The inherent reactivity of the bromine atoms and the amide functional group on the pyridine (B92270) ring of 2,3-Dibromoisonicotinamide suggests its potential as a precursor in the synthesis of complex heterocyclic structures. The positions of the bromine atoms could allow for various coupling and cyclization reactions to build more elaborate molecular frameworks.

Building Block for Fused Ring Systems

In theory, the vicinal dibromo arrangement on the pyridine core of this compound could serve as a handle for the construction of fused ring systems. Through reactions such as double cross-coupling or condensation reactions, it is plausible that this compound could be utilized to form bicyclic or polycyclic heteroaromatic systems. However, at present, there are no specific examples in the scientific literature demonstrating the use of this compound for this purpose.

Intermediate in the Synthesis of Quinolines and Related Nitrogen Heterocycles

The synthesis of quinolines and other nitrogen-containing heterocycles often involves the cyclization of appropriately substituted precursors. While various synthetic routes to quinolines are well-established, the specific use of this compound as an intermediate in these pathways is not documented. The reactivity of the dibrominated pyridine core could potentially be exploited in transition metal-catalyzed reactions to construct the carbocyclic portion of the quinoline (B57606) skeleton, but such applications remain to be explored and reported.

Utility in the Development of Functional Materials and Advanced Probes

The electronic properties and functional groups of this compound could, in principle, make it a valuable building block for functional materials and advanced probes. The presence of bromine atoms allows for further functionalization, which is a key step in tuning the properties of materials for specific applications.

Precursors for Conjugated Polymeric Architectures

Conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in areas such as organic electronics. Monomers for these polymers typically contain reactive sites that allow for polymerization through cross-coupling reactions. The two bromine atoms on this compound could potentially serve as coupling sites for polymerization reactions, such as Suzuki or Stille coupling, to form novel conjugated polymers. Nevertheless, the scientific literature does not currently contain reports of this compound being used as a monomer for such polymers.

Scaffolds for Chemo- and Biosensors

The development of chemo- and biosensors often relies on the design of molecules that can selectively interact with specific analytes. The pyridine nitrogen and the amide group of this compound could act as binding sites for metal ions or other species. Furthermore, the bromine atoms could be replaced with fluorophores or other signaling units to create a functional sensor molecule. Despite this potential, there are no published studies describing the application of this compound as a scaffold for chemo- or biosensors.

Intermediates in Nucleic Acid Polymerization Enhancement Technologies for Analytical Applications

Technologies for the analysis of nucleic acids are critical in diagnostics and research. While various chemical intermediates are employed to enhance polymerization or detection in these technologies, there is no evidence in the current body of scientific literature to suggest that this compound plays a role in this field. Its potential utility in this area has not been investigated or reported.

Applications in Homogeneous and Heterogeneous Catalysis as a Ligand Precursor

Extensive research into the applications of this compound as a ligand precursor in homogeneous and heterogeneous catalysis has not yielded specific documented examples in the scientific literature. While pyridine and its derivatives are widely recognized for their role as ligands in various catalytic systems, information detailing the use of this compound for this purpose is not currently available.

The field of catalysis heavily relies on the design and synthesis of ligands that can modify the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. Halogenated organic compounds, including those containing bromine, can serve as versatile precursors for more complex molecular architectures through reactions such as cross-coupling. In theory, the bromine atoms in this compound could be substituted to introduce new functional groups, which could then coordinate to a metal center. The isonicotinamide (B137802) backbone itself offers potential coordination sites through the pyridine nitrogen and the amide group.

However, a thorough review of scholarly articles and chemical databases does not reveal any specific instances where this compound has been utilized as a starting material for the synthesis of ligands for either homogeneous or heterogeneous catalysis. The existing body of scientific literature focuses on a wide array of other pyridine-based ligands, but the catalytic applications of this particular dibrominated isonicotinamide derivative remain unexplored or at least unreported.

Therefore, a detailed discussion of its role in catalysis, including data tables of research findings, is not possible at this time due to the absence of relevant primary research.

Future Research Directions and Emerging Paradigms for 2,3 Dibromoisonicotinamide Chemistry

Development of More Sustainable and Greener Synthetic Routes

Currently, specific, optimized synthetic routes for 2,3-Dibromoisonicotinamide are not well-documented. Future research will necessitate the development of efficient and environmentally benign methods for its preparation. This could involve exploring late-stage C-H activation and halogenation of an isonicotinamide (B137802) precursor, which would be a more atom-economical approach than traditional multi-step syntheses. The use of greener brominating agents and solvent-free or aqueous reaction conditions will also be crucial in minimizing the environmental impact of its synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The two bromine atoms on the pyridine (B92270) ring of this compound are poised to exhibit unique reactivity. Future investigations will likely focus on their differential reactivity in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The electronic effects of the amide group at the 4-position will play a critical role in modulating the reactivity of the C-Br bonds at the 2- and 3-positions. High-throughput screening of reaction conditions could rapidly identify novel transformations and catalytic systems that are effective for this specific substrate.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. researchgate.netnih.govmdpi.comenantia.comnih.gov The synthesis and subsequent functionalization of this compound could be significantly enhanced through the use of continuous-flow reactors. Automated synthesis platforms can further accelerate the exploration of its chemical space by systematically varying reactants, catalysts, and reaction conditions. chemrxiv.orgrsc.org This would enable the rapid generation of a library of derivatives for further study.

Expansion into Novel Material Science Applications Beyond Current Scope

While the material science applications of this compound are yet to be explored, its rigid, halogenated pyridine core suggests potential use as a building block for functional materials. The bromine atoms can serve as handles for creating extended conjugated systems, which may have interesting photophysical or electronic properties. Furthermore, the amide group provides a site for hydrogen bonding, which could be exploited in the design of self-assembling materials, liquid crystals, or metal-organic frameworks (MOFs).

Mechanistic Investigations of Complex Reactions Involving this compound

A deep understanding of the reaction mechanisms is fundamental to optimizing and expanding the chemistry of this compound. Future research should employ a combination of experimental techniques (such as kinetic studies and in-situ spectroscopy) and computational modeling (like Density Functional Theory, DFT) to investigate the pathways of its reactions. mdpi.com Such studies will provide valuable insights into the transition states, intermediates, and the role of catalysts, paving the way for the rational design of new transformations.

Q & A

Q. What are the established synthetic routes for 2,3-Dibromoisonicotinamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Direct Bromination: Use N-bromosuccinimide (NBS) or Br₂ in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Monitor reaction progress via TLC or HPLC .
  • Post-Functionalization: Start with isonicotinamide derivatives (e.g., 2,3-dihydroxyisonicotinic acid) and apply bromination agents. Optimize stoichiometry to avoid over-bromination (common side reaction in halogen-rich environments).
  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization (ethanol/water) to isolate pure product.

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Analysis: ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm) and bromine-induced deshielding .
  • X-ray Crystallography: Resolve molecular geometry (bond angles, dihedral angles) and confirm regioselectivity of bromination. Compare with databases (e.g., Cambridge Structural Database) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 279.85 for C₆H₄Br₂N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination regioselectivity for isonicotinamide derivatives?

Methodological Answer:

  • Mechanistic Studies: Use DFT calculations (e.g., Gaussian 16) to model transition states and identify electronic/steric factors favoring 2,3-dibromination over 2,4-/2,5-isomers. Compare orbital energies (HOMO/LUMO) of intermediates .
  • Kinetic Control: Vary reaction time/temperature to trap intermediates. For example, low temperatures (<0°C) may favor metastable intermediates detectable via in-situ IR spectroscopy.
  • Cross-Validation: Reproduce conflicting studies under identical conditions (solvent, catalyst) to isolate variables causing discrepancies .

Q. What strategies optimize the stability of this compound in aqueous media for biological assays?

Methodological Answer:

  • pH Control: Maintain pH 6–7 (buffer: phosphate or HEPES) to prevent hydrolysis of the amide group. Avoid alkaline conditions (pH >8) that promote dehalogenation .
  • Lyophilization: Stabilize the compound by freeze-drying and storing under inert gas (Ar/N₂). Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while minimizing decomposition.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock to model interactions between the dibromo compound and Pd catalysts. Focus on steric accessibility of C-Br bonds .
  • Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C2 may show higher electrophilicity than C3 due to adjacent electron-withdrawing groups .
  • Experimental Validation: Compare predicted reactivity with actual coupling yields using aryl boronic acids (e.g., phenylboronic acid) under standardized conditions .

Q. Experimental Design Considerations

  • Negative Controls: Include debrominated byproducts (e.g., isonicotinamide) in HPLC analyses to confirm reaction specificity .
  • Reproducibility: Pre-dry solvents (e.g., DMF over molecular sieves) to mitigate moisture-induced side reactions .
  • Ethical Compliance: For biological studies, follow ICH guidelines for safe handling of halogenated compounds (e.g., toxicity assessments per OECD 423) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.